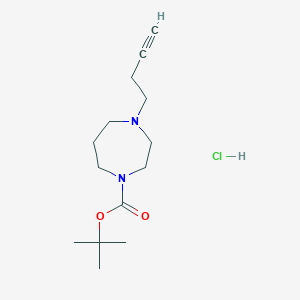

Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride

Description

Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride is a 1,4-diazepane derivative featuring a tert-butyl carbamate protective group and a but-3-ynyl substituent at the 4-position of the diazepane ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. This compound serves as a key intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting enzymes or receptors. Its structural uniqueness lies in the alkyne moiety (but-3-ynyl), which enables further functionalization via click chemistry, and the tert-butyl group, which confers steric protection and metabolic stability .

Properties

IUPAC Name |

tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2.ClH/c1-5-6-8-15-9-7-10-16(12-11-15)13(17)18-14(2,3)4;/h1H,6-12H2,2-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXHJGNVRPWVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)CCC#C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.

Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.

Reduction and Protection: The aldehyde group of the intermediate is reduced with sodium borohydride in methanol to obtain an alcohol, which is then protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

Introduction of Formyl Group: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using the same synthetic routes with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,4-Diazepane Derivatives

Below is a comparative analysis of tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride with related compounds, focusing on substituents, synthetic routes, and biological relevance:

Key Differences and Implications

- Substituent Reactivity: The but-3-ynyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation and drug discovery. In contrast, the 5-chloronicotinoyl group () participates in hydrogen bonding with protease active sites, enhancing inhibitory activity against SARS-CoV-2 Mpro . Sulfonylthiophene () introduces strong electron-withdrawing effects, critical for binding to lysyl oxidase (LOX), while 3-bromoisoquinolinyl () provides steric bulk for kinase selectivity .

- Synthetic Efficiency: The 115% yield reported for tert-butyl 4-(5-chloronicotinoyl)-1,4-diazepane-1-carboxylate () likely reflects excess reagent use or incomplete purification. Such high yields are atypical compared to other derivatives, which generally range between 70–85% .

- Biological Activity: Derivatives with aryl substituents (e.g., 5-chloronicotinoyl, 3-bromoisoquinolinyl) exhibit pronounced activity against viral proteases and kinases. The alkyne group in the target compound, however, prioritizes modular derivatization over direct bioactivity .

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral 1,4-diazepane derivatives, facilitating in vitro assays .

- Metabolic Stability : The tert-butyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo. This contrasts with unsubstituted diazepanes, which are prone to rapid degradation .

- Lipophilicity: LogP values for tert-butyl diazepane derivatives range from 2.1 (sulfonylthiophene) to 3.5 (bromoisoquinolinyl), with the target compound’s alkyne likely contributing intermediate lipophilicity (~2.8) .

Research and Development Challenges

- Synthetic Complexity : Introducing the but-3-ynyl group requires careful handling of alkyne-containing reagents under inert conditions, increasing production costs compared to aryl-substituted analogues .

- Stability Issues : The alkyne moiety may undergo undesired oxidation or polymerization under acidic or high-temperature conditions, necessitating stringent storage protocols .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate hydrochloride?

The compound is typically synthesized via multi-step protocols involving Boc protection, nucleophilic substitution, and salt formation. A common approach involves:

- Step 1 : Coupling a Boc-protected diazepane precursor with a propargylating agent (e.g., 3-butynyl bromide) under basic conditions (e.g., DIPEA) in anhydrous DCM or THF .

- Step 2 : Deprotection of the Boc group using HCl/dioxane to yield the hydrochloride salt.

- Key parameters : Reaction temperature (0–25°C), solvent polarity, and catalyst choice (e.g., HATU for amide couplings in related diazepane derivatives) influence yield and purity .

- Purification : Flash chromatography or recrystallization is used to isolate the product, with LC-MS or NMR for validation .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural elucidation : Use H/C NMR to confirm the diazepane ring, tert-butyl group, and alkyne moiety.

- Purity assessment : LC-MS or HPLC (e.g., C18 columns, acetonitrile/water gradients) to verify >95% purity .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) resolves stereochemistry and salt formation .

- Thermal stability : TGA/DSC analysis determines decomposition temperatures .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the alkyne. Lyophilized samples in amber vials show extended stability. Avoid exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Catalyst screening : Test coupling agents (HATU vs. EDCI) to enhance efficiency in diazepane functionalization .

- Solvent effects : Compare polar aprotic solvents (DMF vs. DCM) to balance reactivity and steric hindrance from the tert-butyl group .

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., alkyne oligomerization) and improve scalability .

Q. What computational strategies predict biological targets or reactivity?

- Molecular docking : Simulate interactions with enzymes (e.g., SARS-CoV-2 Mpro) to identify binding motifs .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in alkyne reactions .

- MD simulations : Model diazepane ring flexibility to assess conformational stability in aqueous vs. lipid environments .

Q. How can researchers resolve contradictions in reported synthetic yields or characterization data?

- Reproducibility checks : Replicate protocols with strict control of anhydrous conditions and catalyst purity.

- Cross-validation : Compare NMR/LC-MS data across labs to identify batch-specific impurities (e.g., residual propargyl bromide) .

- Crystallographic validation : Resolve stereochemical ambiguities via X-ray structures, especially for hydrochloride salt forms .

Q. What experimental approaches evaluate potential biological activity?

- In vitro assays : Screen against kinase or protease targets (e.g., using fluorescence polarization or SPR).

- SAR studies : Modify the alkyne or diazepane moiety to assess impact on bioactivity .

- Cytotoxicity profiling : Test in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to identify therapeutic potential .

Methodological Notes

- Avoid commercial sources : Prioritize in-house synthesis or academic collaborations to ensure reproducibility.

- Data reporting : Include detailed reaction logs (time, temperature, solvent ratios) and raw analytical data (NMR spectra, chromatograms) in publications.

- Safety protocols : Use fume hoods for HCl handling and PPE for alkyne intermediates due to potential irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.